molecular formula C10H22O4S B1356655 Diamyl Sulfate CAS No. 5867-98-1

Diamyl Sulfate

Cat. No.: B1356655
CAS No.: 5867-98-1
M. Wt: 238.35 g/mol
InChI Key: GAFRWLVTHPVQGK-UHFFFAOYSA-N
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Description

Diamyl sulfate, also known as dipentyl sulfate, is an organic compound with the molecular formula C10H22O4S and a molecular weight of 238.34 g/mol . It is a clear liquid at room temperature and is primarily used in research and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in various chemical synthesis processes.

Mechanism of Action

Biochemical Pathways

For instance, they are involved in the regulation of sulfur metabolism, which is essential for the biosynthesis of cysteine and other sulfur-containing metabolites . .

Pharmacokinetics

It’s known that the compound is a clear, yellowish liquid with a boiling point of 117 °c/35 mmHg and a melting point of 14 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Action Environment

The action of Diamyl Sulfate may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a specific melting and boiling point . Furthermore, its interaction with other chemicals in the environment could potentially influence its action.

Preparation Methods

Diamyl sulfate can be synthesized through the reaction of pentanol with sulfuric acid. The general synthetic route involves the esterification of pentanol with sulfuric acid under controlled conditions. The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the sulfate ester . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diamyl sulfate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diamyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diamyl sulfate can be compared with other dialkyl sulfates such as dimethyl sulfate and diethyl sulfate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl chain lengths:

The uniqueness of this compound lies in its balance between reactivity and stability, making it suitable for specific industrial and research applications where other dialkyl sulfates may not be as effective.

Properties

IUPAC Name

dipentyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFRWLVTHPVQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541376
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5867-98-1
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamyl Sulfate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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